molecular formula C19H21N5OS B5477588 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B5477588
M. Wt: 367.5 g/mol
InChI Key: JGLGQWXWDZGAOR-UHFFFAOYSA-N
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Description

4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that contains a triazole ring, a morpholine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

4-benzyl-2-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c26-19-23(14-16-4-2-1-3-5-16)18(17-6-8-20-9-7-17)21-24(19)15-22-10-12-25-13-11-22/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGQWXWDZGAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)N(C(=N2)C3=CC=NC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with a benzyl halide.

    Attachment of the Morpholine Ring: This is done by reacting the intermediate with morpholine under suitable conditions.

    Incorporation of the Pyridine Ring: This step involves the coupling of the intermediate with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted triazole derivatives.

Scientific Research Applications

4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Pharmaceuticals: It may be used as a lead compound for the development of new drugs.

    Biological Research: The compound can be used in studies to understand its mechanism of action and interactions with biological targets.

    Industrial Applications: It may have applications in the synthesis of other complex molecules or as an intermediate in chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

    Pyridine Derivatives: Compounds with the pyridine ring and different substituents.

Uniqueness

4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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